2-(3,3-Difluoroazetidin-1-yl)nicotinic acid
CAS No.: 2091250-51-8
Cat. No.: VC3120567
Molecular Formula: C9H8F2N2O2
Molecular Weight: 214.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2091250-51-8 |
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Molecular Formula | C9H8F2N2O2 |
Molecular Weight | 214.17 g/mol |
IUPAC Name | 2-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-6(8(14)15)2-1-3-12-7/h1-3H,4-5H2,(H,14,15) |
Standard InChI Key | YJKQJMBZDHEJSU-UHFFFAOYSA-N |
SMILES | C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F |
Canonical SMILES | C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F |
Introduction
Chemical Identity and Structural Characteristics
2-(3,3-Difluoroazetidin-1-yl)nicotinic acid is a modified nicotinic acid derivative featuring a 3,3-difluoroazetidin-1-yl substituent at the 2-position of the pyridine ring. The compound is registered with CAS number 2091250-51-8 . Structurally, it belongs to the class of fluorinated heterocycles containing both a pyridine ring with a carboxylic acid moiety and a fluorinated four-membered azetidine ring.
Structural Components
The molecule consists of several key structural elements:
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A pyridine ring with a carboxylic acid group at position 3
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A 3,3-difluoroazetidin-1-yl group attached at position 2 of the pyridine ring
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Two fluorine atoms at position 3 of the azetidine ring
Molecular Properties
Based on structural analysis and data available for similar compounds, the following molecular properties can be outlined:
Table 1: Basic Molecular Properties of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid
Structural Similarity to Bioactive Compounds
2-(3,3-Difluoroazetidin-1-yl)nicotinic acid shares structural similarities with several classes of bioactive compounds, suggesting potential biological activities.
Relationship to Nicotinic Acid Derivatives
Nicotinic acid (niacin) is a well-established pharmaceutical agent with multiple therapeutic applications:
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Lipid-modifying effects:
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Mechanisms of action include:
The incorporation of the 3,3-difluoroazetidin-1-yl moiety at position 2 of the nicotinic acid scaffold may modify these activities by:
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Altering the pharmacokinetic properties
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Modifying receptor binding characteristics
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Potentially creating novel biological activities
Relationship to Other Fluorinated Heterocycles
The 3,3-difluoroazetidine component resembles motifs found in various pharmaceutically active compounds:
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Fluorinated azetidines have been explored for:
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Enhanced metabolic stability
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Improved membrane permeability
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Modulation of acidity/basicity of adjacent functional groups
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Similar fluorinated heterocycles appear in:
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Enzyme inhibitors
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Receptor modulators
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Anti-inflammatory agents
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Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid, a comparison with structurally related compounds is valuable.
Table 3: Comparison of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid with Related Compounds
Future Research Directions
Based on the analysis of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid and related compounds, several promising research directions can be identified:
Structure-Activity Relationship Studies
Systematic investigations comparing the biological activities of:
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2-(3,3-Difluoroazetidin-1-yl)nicotinic acid
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6-(3,3-Difluoroazetidin-1-yl)nicotinic acid
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Non-fluorinated analogues
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Derivatives with modified azetidine ring sizes
Synthesis Optimization
Development of efficient synthetic routes for:
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Larger-scale production
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Regioselective introduction of the difluoroazetidine group
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Preparation of analogues for structure-activity relationship studies
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